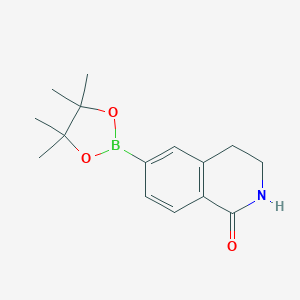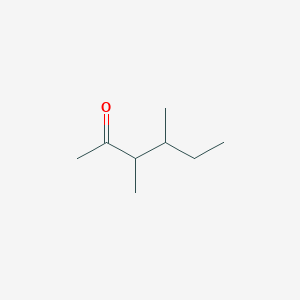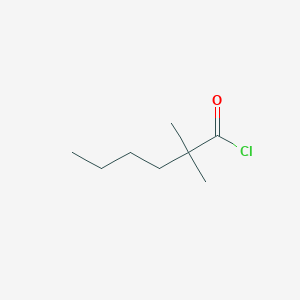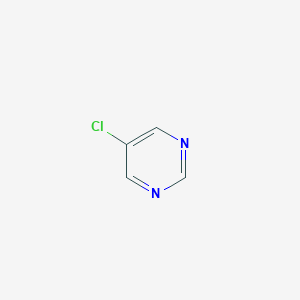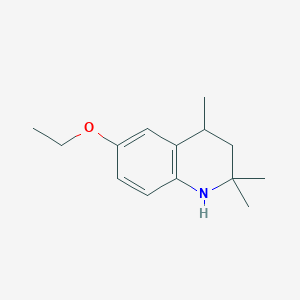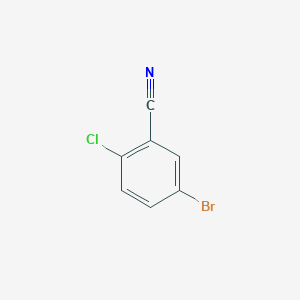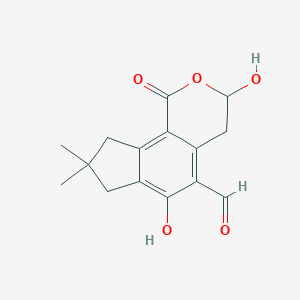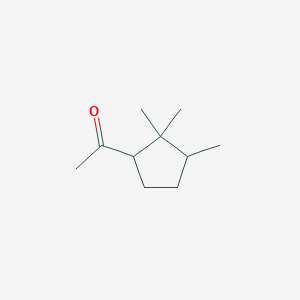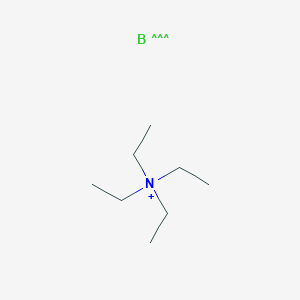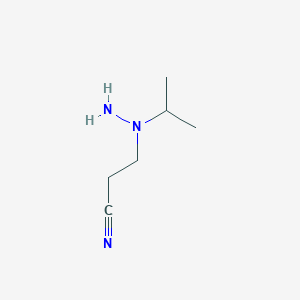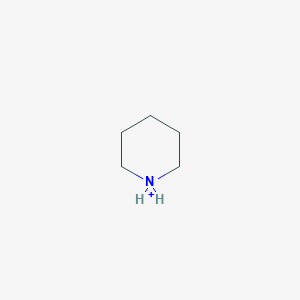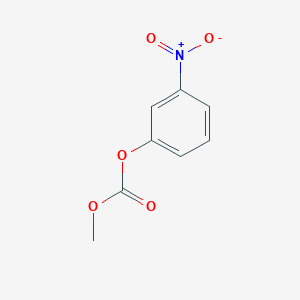
Methyl (3-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-nitrophenyl) carbonate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a colorless, crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol.
Aplicaciones Científicas De Investigación
Methyl (3-nitrophenyl) carbonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as 3-nitrophenylalanine, which is an important intermediate in the synthesis of peptide-based drugs. Methyl (3-nitrophenyl) carbonate has also been used as a cross-linking agent in the synthesis of polymer materials.
Mecanismo De Acción
The mechanism of action of Methyl (3-nitrophenyl) carbonate is not well understood. However, it is believed that Methyl (3-nitrophenyl) carbonate may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl (3-nitrophenyl) carbonate may also undergo hydrolysis in the presence of water, yielding 3-nitrophenol and methyl carbonate.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl (3-nitrophenyl) carbonate. However, studies have shown that Methyl (3-nitrophenyl) carbonate has low toxicity and is not mutagenic or carcinogenic. Methyl (3-nitrophenyl) carbonate has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3-nitrophenyl) carbonate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. However, Methyl (3-nitrophenyl) carbonate has limitations in terms of its reactivity and solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Methyl (3-nitrophenyl) carbonate. One potential area of research is the development of new synthetic routes for Methyl (3-nitrophenyl) carbonate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl (3-nitrophenyl) carbonate and its potential applications in drug discovery and development. Additionally, Methyl (3-nitrophenyl) carbonate can be explored as a potential cross-linking agent for the synthesis of new polymer materials with unique properties.
Métodos De Síntesis
Methyl (3-nitrophenyl) carbonate can be synthesized by the reaction of 3-nitrophenol with dimethyl carbonate and a catalytic amount of potassium carbonate. The reaction is carried out in a solvent such as toluene or acetonitrile at a temperature of 80-100°C. The reaction yields Methyl (3-nitrophenyl) carbonate along with a small amount of the corresponding methyl (3-nitrophenyl) carbamate.
Propiedades
Número CAS |
17175-17-6 |
|---|---|
Nombre del producto |
Methyl (3-nitrophenyl) carbonate |
Fórmula molecular |
C8H7NO5 |
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
methyl (3-nitrophenyl) carbonate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3 |
Clave InChI |
ZYICMEKHDJABCI-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




